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Compound of Interest

Compound Name: Titanium disulfide

Cat. No.: B082468

For researchers, scientists, and drug development professionals delving into the electronic
characteristics of Titanium Disulfide (TiSz2), the choice of an appropriate Density Functional
Theory (DFT) model is paramount for accurate predictions. This guide provides a
comprehensive comparison of various DFT functionals against experimental data, offering a
clear pathway for validating computational models for TiSz.

The electronic nature of Titanium Disulfide (TiSz2) has been a subject of considerable debate,
with experimental evidence pointing towards both semimetallic and semiconducting behavior
with a narrow band gap.[1][2] This ambiguity underscores the importance of selecting and
validating DFT models that can accurately capture the subtle electronic features of this
transition metal dichalcogenide. This guide summarizes key findings from the literature,
presenting a comparative analysis of different DFT functionals and their performance in
predicting the electronic properties of TiSa2.

Comparative Analysis of DFT Functionals

The accurate prediction of the band gap of TiS:z is a critical benchmark for any DFT model. The
choice of exchange-correlation functional within the DFT framework significantly influences the
calculated electronic structure. A summary of theoretical band gap values obtained with various
functionals, alongside experimental values, is presented in the table below.
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DFT Functional

Software

Calculated Band
Gap (eV)

Experimental Band
Gap (eV)

Indirect narrow band

gap

PBE (GGA) Quantum ESPRESSO ) ] 0.05 to 2.5[1][4]
(semiconductor/semi
metal)[3]
Semimetallic (overlap
PBE (GGA) VASP of sulfur p and ~0.5 (STS/STM)[6]
titanium d bands)[5]
Indirect band overlap
PBE (GGA) CASTEP of 0.5 eV (semimetal) 0.3+£0.2[2]
[1]
N Indirect band gap of
mBJ-GGA Not Specified 0.3[7]
0.26[7]
PBE + U (Ueff=3.5 Indirect band gap of
VASP
eV) 0.19[5]
Indirect band gap of
HSEO06 VASP
0.55[5]
HSE (o =0.32) Not Specified 0.48]6]

Data Interpretation:

Standard Generalized Gradient Approximation (GGA) functionals like the Perdew-Burke-

Ernzerhof (PBE) functional often predict TiSz to be a semimetal with a small band overlap or a

semiconductor with a very narrow band gap.[1][3][5] This is in partial agreement with some

experimental findings that suggest semimetallic character.[1] However, other experimental

techniques, such as scanning tunneling spectroscopy (STS) and scanning tunneling

microscopy (STM), indicate a semiconducting nature with a band gap of approximately 0.5 eV.

[6]

More advanced hybrid functionals, such as the Heyd-Scuseria-Ernzerhof (HSEO6) functional,

and modified Becke-Johnson (mBJ) potentials tend to open up a band gap, showing better
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agreement with experimental evidence for a semiconducting state.[5][6][7] For instance, the
HSEO6 functional has been shown to predict an indirect band gap of 0.55 eV, which is in close
agreement with some experimental values.[5] Similarly, a modified Becke-Johnson potential
(mBJ-GGA) calculation resulted in an indirect band gap of 0.26 eV, which is also in reasonable
agreement with an experimental value of 0.3 eV.[7] The inclusion of an on-site Coulomb
interaction (PBE+U) also tends to open a band gap, though the predicted value may be smaller
than that from hybrid functionals.[5]

Experimental and Computational Protocols

A variety of experimental techniques and computational methods have been employed to
investigate the electronic properties of TiSa.

Experimental Methodologies

» Angle-Resolved Photoemission Spectroscopy (ARPES): This technique directly probes the
electronic band structure of materials.

o Optical Absorption Spectroscopy: The absorption of light at different energies can be used to
determine the band gap of a semiconductor.

o Resistivity and Hall Effect Measurements: These transport measurements provide
information about the carrier concentration and mobility, which can help distinguish between
semimetallic and semiconducting behavior.[1]

o X-ray Emission and Absorption Spectroscopy: These methods provide information about the
density of states of the valence and conduction bands.[1]

e Scanning Tunneling Spectroscopy/Microscopy (STS/STM): This technique can directly
measure the local density of states and determine the band gap at the surface of a material.

[6]

Computational Methodologies

The DFT calculations cited in this guide have been performed using various software packages
and approaches:

o Software Packages:
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o Quantum ESPRESSO: A widely used open-source suite for electronic structure
calculations.[3][8]

o CASTEP: A commercial and academic software package for first-principles quantum
mechanical calculations.[1]

o VASP (Vienna Ab initio Simulation Package): A popular package for performing ab initio
guantum mechanical calculations.

o Key Computational Parameters:

o Pseudopotentials: Ultrasoft pseudopotentials are commonly used to describe the
interaction between the core and valence electrons.[3]

o Plane-wave Cutoff Energy: A critical parameter that determines the size of the basis set for
the plane-wave expansion of the wavefunctions. A typical value used is 350 eV.[1]

o k-point Mesh: The sampling of the Brillouin zone is crucial for obtaining accurate electronic
properties. A Monkhorst-Pack grid is a common choice for this purpose.[3]

o Exchange-Correlation Functionals:

GGA (Generalized Gradient Approximation): PBE is a widely used functional within this
approximation.[3]

» Hybrid Functionals: HSEOG6 is a popular hybrid functional that mixes a portion of exact
Hartree-Fock exchange with a GGA functional, often leading to more accurate band gap
predictions.[5][6]

» mBJ (modified Becke-Johnson): This potential can provide improved band gap
predictions at a lower computational cost than hybrid functionals.[7]

= DFT+U: This method adds an on-site Coulomb interaction term to the GGA functional to
better describe strongly correlated electrons.[5]

Validation Workflow
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The process of validating a DFT model for the electronic properties of TiSz involves a
systematic comparison of theoretical predictions with experimental data. The following diagram
illustrates a typical workflow for this validation process.

Measure Elect
—|
(ARPES, Optical Absorption, etc.) ‘
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Caption: Workflow for validating DFT models for TiSz electronic properties.

Conclusion

The validation of DFT models for predicting the electronic properties of TiS:z is a critical step for
reliable computational studies. While standard GGA functionals can provide a qualitative
picture, they often fail to accurately predict the band gap, frequently indicating a semimetallic
nature. Hybrid functionals like HSE06 and modified potentials such as mBJ-GGA have
demonstrated superior performance in capturing the semiconducting character of TiSz with a
narrow band gap, showing better agreement with experimental observations. Researchers
should carefully consider the choice of functional and validate their computational approach
against available experimental data to ensure the accuracy and predictive power of their DFT
simulations for TiSz and related materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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